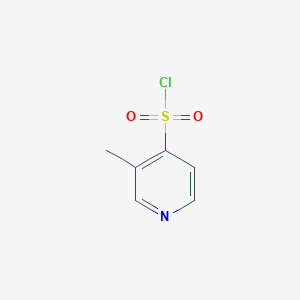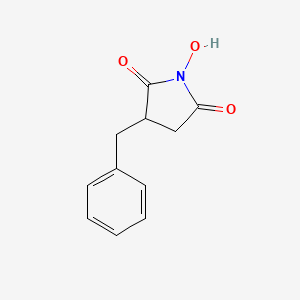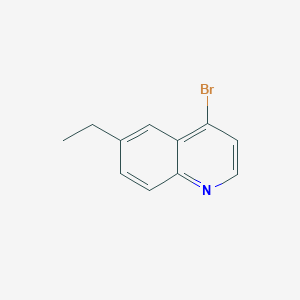
Hydroxyethyl methyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxyethyl methyl carbonate (HEMC) is a chemical compound with the molecular formula C4H8O4 . It is also known by other names such as 2-Hydroxyethyl methyl carbonate, 2-Hydroxyethyl-methylcarbonat (German), Carbonate de 2-hydroxyéthyle et de méthyle (French), and Carbonic acid, 2-hydroxyethyl methyl ester .
Synthesis Analysis
The synthesis of HEMC and similar compounds often involves the reaction of carbon dioxide (CO2) with methanol . This process is known as the direct synthesis of dimethyl carbonate (DMC) from CO2 and methanol . The catalyst plays a key role in this reaction . Another method involves the transesterification of ethylene carbonate with methanol to produce dimethyl carbonate .
Molecular Structure Analysis
HEMC has a molecular weight of 120.104 Da and a monoisotopic mass of 120.042259 Da . The structure and conformation of HEMC and similar compounds have been studied using techniques such as small- and wide-angle neutron scattering .
Chemical Reactions Analysis
HEMC has been used in various chemical reactions. For instance, it has been incorporated as a transesterification agent in the improvement of the rheological properties of hydroxyethyl methyl cellulose (HEMC) by incorporating diethyl carbonate (DEC) .
Physical And Chemical Properties Analysis
HEMC is characterized by its molecular formula C4H8O4, average mass of 120.104 Da, and monoisotopic mass of 120.042259 Da . The influence of different chemical modifications of cellulose on the physical properties (solubility, gelation) of the methylcelluloses has been discussed .
Wirkmechanismus
Safety and Hazards
According to a safety data sheet, HEMC can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of HEMC and to wear protective gloves/protective clothing/eye protection/face protection when handling it .
Zukünftige Richtungen
The demand for HEMC and similar compounds is anticipated to grow with the spread of electric vehicles and the progress of digitalization . UBE Corporation has announced plans to construct a dimethyl carbonate (DMC) and ethyl methyl carbonate (EMC) plant in the United States, indicating a promising future for the production and application of these compounds .
Eigenschaften
CAS-Nummer |
106729-72-0 |
|---|---|
Molekularformel |
C4H8O4 |
Molekulargewicht |
120.1 g/mol |
IUPAC-Name |
2-hydroxyethyl methyl carbonate |
InChI |
InChI=1S/C4H8O4/c1-7-4(6)8-3-2-5/h5H,2-3H2,1H3 |
InChI-Schlüssel |
JJRXNONHGBNFSK-UHFFFAOYSA-N |
SMILES |
COC(=O)OCCO |
Kanonische SMILES |
COC(=O)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-Benzyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B3184065.png)
